3-Chloro-2-iodo-5-methoxypyridine
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Overview
Description
3-Chloro-2-iodo-5-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClINO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodo-5-methoxypyridine can be achieved through various methods. One common approach involves the halogenation of 2-methoxypyridine derivatives. For instance, a typical synthetic route may include the chlorination of 2-methoxypyridine followed by iodination. The reaction conditions often involve the use of halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine (I2) in the presence of a suitable catalyst for iodination .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-iodo-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-2-iodo-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-iodo-5-methoxypyridine involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the compound acts as an electrophile, with the halogen atoms being replaced by nucleophiles. In coupling reactions, it participates in the formation of carbon-carbon bonds through the catalytic action of palladium, facilitating the synthesis of biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-iodo-3-methoxypyridine
- 2,5-Dichloro-6-iodo-3-methoxypyridine
- 6-Chloro-2-iodo-3-methylpyridine
Uniqueness
3-Chloro-2-iodo-5-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions .
Properties
Molecular Formula |
C6H5ClINO |
---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
3-chloro-2-iodo-5-methoxypyridine |
InChI |
InChI=1S/C6H5ClINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
InChI Key |
NKJJWJJLYBMGQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)I)Cl |
Origin of Product |
United States |
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